What are the physical properties of 1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol?
What are the physical properties of 1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol?
An In-depth Technical Guide to the Physical Properties of 1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol, a specific mixed-acid triacylglycerol (TAG). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with fundamental principles of lipid chemistry. It details the methodologies for empirical determination of these properties, emphasizing the causality behind experimental choices and the importance of robust analytical techniques for structural and functional characterization.
Introduction: The Molecular Identity of TG(22:1/22:1/18:1)
1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol is a triacylglycerol, a class of lipids that form the bulk of natural fats and oils.[1] Its structure consists of a glycerol backbone esterified with three fatty acids. Specifically, this molecule contains two molecules of 13(Z)-docosenoic acid (more commonly known as erucic acid) at the sn-1 and sn-2 positions, and one molecule of oleic acid at the sn-3 position.[2][3] The "(Z)" designation indicates a cis configuration at the double bond in each fatty acid chain. The term "rac-glycerol" signifies that the compound is a racemic mixture of the two possible stereoisomers at the glycerol's second carbon.
The unique composition of this TAG—featuring long-chain monounsaturated fatty acids—governs its physical behavior and potential applications, from serving as a lipid standard in biochemical research to its potential use in lipid-based drug delivery systems.[3][4] A thorough understanding of its physical properties is paramount for its effective application.
Summary of Physicochemical Properties
The fundamental physicochemical characteristics of 1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol are summarized below. It is critical to note that while some properties are well-documented by commercial suppliers, others, such as thermal transition points, must be inferred from its composition and the behavior of similar lipids.
| Property | Value / Description | Source(s) |
| Synonyms | 1,2-Erucin(13Z)-3-Olein; TG(22:1(13Z)/22:1(13Z)/18:1(9Z)) | [2][5] |
| CAS Number | 60003-02-3 | [2] |
| Molecular Formula | C₆₅H₁₂₀O₆ | [2] |
| Molecular Weight | 997.6 g/mol | [2] |
| Physical State | A liquid (at standard temperature) | [2] |
| Purity | ≥98% | [2] |
| Storage Temperature | -20°C | [5] |
| Chemical Stability | Stable for ≥ 2 years (under proper storage) | [2] |
Detailed Analysis of Physical Properties
Physical State and Appearance
1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol is described as a liquid at room temperature.[2] This is a direct consequence of its fatty acid composition. The presence of three cis-unsaturated fatty acids introduces "kinks" into the acyl chains. These kinks disrupt the efficient packing of the molecules into a stable crystal lattice, thereby lowering the melting point compared to a corresponding saturated triacylglycerol.[6] Saturated TAGs of similar chain length, such as 1,2-Distearoyl-3-Behenoyl-rac-glycerol, are solids at room temperature.[7]
Solubility Profile
The solubility of a TAG is dictated by the polarity of its ester groups versus the non-polarity of its long hydrocarbon chains. Like other fats, this molecule is nonpolar and thus generally insoluble in water but soluble in nonpolar organic solvents.[6][8]
Experimental Solubility Data: [2]
-
Dimethylformamide (DMF): 10 mg/mL
-
Ethanol: 10 mg/mL
-
Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL
The solubility in ethanol, a moderately polar solvent, is noteworthy. While triglycerides are often poorly soluble in short-chain alcohols at room temperature, solubility increases with temperature and is dependent on the specific fatty acid composition.[9][10] The provided data indicates moderate solubility, which is a crucial parameter for formulation and experimental design. The significantly lower solubility in an aqueous buffer solution (Ethanol:PBS) highlights its hydrophobic nature.[2]
Workflow for Physical Property Characterization
The comprehensive characterization of a novel or reference triacylglycerol follows a structured analytical workflow. This process ensures the verification of its identity, purity, and key physical properties.
Caption: A workflow diagram for the comprehensive physical characterization of a triacylglycerol.
Thermal Properties: Melting and Freezing Behavior
While a specific melting point is not cited for this liquid compound, the most appropriate technique for characterizing its thermal transitions is Differential Scanning Calorimetry (DSC) .[11] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Causality of Experimental Choice (DSC):
-
High Sensitivity: DSC can detect subtle thermal events, which is crucial for lipids that exhibit complex melting and crystallization behavior.
-
Polymorphism Detection: Triacylglycerols are known to be polymorphic, meaning they can crystallize into different forms (α, β', β), each with a distinct melting point.[12] A DSC thermogram can reveal these multiple transitions, providing a complete thermal profile rather than a single melting point.[13] The rate of heating and cooling in a DSC experiment can be precisely controlled to study these different crystalline forms.
-
Quantitative Data: DSC provides not only the peak melting temperature but also the enthalpy of fusion (ΔH), which is the energy required to melt the solid.[12]
Given that the constituent fatty acids, erucic acid (C22:1) and oleic acid (C18:1), have melting points of 33.8°C and 13°C respectively, the resulting triglyceride is expected to have a melting point well below room temperature, consistent with its liquid state.[6][14]
Spectroscopic and Chromatographic Profile
Modern analytical techniques are essential for unequivocally confirming the structure of a complex lipid.
-
Mass Spectrometry (MS): High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of lipid analysis.[15][16] This technique first separates the lipid from any impurities and then fragments the molecule in a controlled manner. The resulting fragmentation pattern allows for the identification of the constituent fatty acids and can often provide information on their position on the glycerol backbone.[16] For 1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol, MS would confirm the molecular weight of 997.6 Da and show characteristic losses of erucic and oleic acid chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques that provide detailed structural information.[15] Specific chemical shifts of protons on the glycerol backbone can be used to confirm the sn-1, sn-2, and sn-3 positions of the different fatty acid chains, resolving any ambiguity from MS data.
Standard Experimental Protocols
Protocol: Determination of Thermal Profile by DSC
-
Objective: To determine the melting and crystallization temperatures and enthalpies of the triacylglycerol.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the lipid sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -80°C) to observe the crystallization exotherm.
-
Hold at -80°C for 5 minutes to ensure complete crystallization.
-
Heat the sample at the same controlled rate (5°C/min) to a temperature above its expected melting range (e.g., 40°C) to observe the melting endotherm.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of melting and crystallization events. Integrate the peak areas to calculate the enthalpy of fusion/crystallization. The choice of a slow scan rate (5°C/min) is crucial to allow for thermal equilibrium and resolve complex transitions.[13]
-
Protocol: Structural Verification by LC-MS/MS
-
Objective: To confirm the molecular weight and fatty acid composition of the triacylglycerol.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the TAG in an appropriate organic solvent mixture, such as isopropanol/acetonitrile/water. An internal standard (e.g., a TAG with an odd-chain fatty acid) should be added for potential quantification.
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column). The mobile phase gradient will typically consist of a mixture of aqueous and organic solvents with an ammonium salt additive (e.g., ammonium formate) to promote adduct formation ([M+NH₄]⁺), which provides stable and informative fragmentation.
-
Mass Spectrometry:
-
Full Scan (MS1): Acquire full scan mass spectra to identify the precursor ion corresponding to the ammonium adduct of the TAG (m/z = 997.6 + 18.0 = 1015.6).
-
Tandem MS (MS/MS): Select the precursor ion for collision-induced dissociation (CID). The resulting product ion spectrum will show neutral losses corresponding to the erucic acid (C22:1) and oleic acid (C18:1) chains, confirming the identity of the fatty acids.[15]
-
-
Data Analysis: Compare the observed m/z values and fragmentation patterns to theoretical values to confirm the molecule's identity.
-
Conclusion
1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol is a well-defined mixed-acid triacylglycerol whose physical properties are a direct reflection of its molecular structure. Its liquid state at room temperature is attributable to the presence of three cis-unsaturated fatty acyl chains. While specific thermal and density data require empirical measurement, established analytical workflows utilizing techniques like DSC and LC-MS/MS provide a robust framework for the complete characterization of this and similar lipid molecules. The data and protocols presented in this guide offer a solid foundation for researchers utilizing this compound in their work, ensuring both scientific integrity and the effective application of this important biochemical tool.
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